1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
Description
1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a thioether-linked heterocyclic compound featuring a seven-membered azepane ring and a 1,2,4-thiadiazole moiety substituted with an m-tolyl group. Its structure combines conformational flexibility (azepane) with the electron-deficient aromatic character of the thiadiazole ring, which is often exploited in medicinal chemistry for target binding and stability .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-13-7-6-8-14(11-13)16-18-17(23-19-16)22-12-15(21)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWTVBDHZWSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. The thiadiazole ring is then introduced through a condensation reaction involving hydrazine and a suitable carboxylic acid derivative. Finally, the tolyl group is added via a substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives of the azepane ring
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and inflammation.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The thiadiazole ring, in particular, is known to bind to certain enzymes and receptors, leading to biological responses. The exact pathways and molecular targets are still under investigation, but the compound's ability to modulate biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Heterocyclic Cores
Thiadiazole vs. Triazole Derivatives
- 1-(4-Chlorophenyl)-2-((5-((phenylamino)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (): Key Difference: Replaces the 1,2,4-thiadiazole with a 1,2,4-triazole ring. Impact:
- Triazoles are less electron-deficient than thiadiazoles, altering π-π stacking interactions with biological targets.
Thiadiazole vs. Tetrazole Derivatives
- 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanone (3d) (): Key Difference: Substitutes thiadiazole with a tetrazole ring. Impact:
- Tetrazoles are highly polar due to their acidic NH proton, improving aqueous solubility but reducing passive diffusion.
Thiadiazole vs. Thiazole Derivatives
- 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone (): Key Difference: Replaces thiadiazole with thiazole. Impact:
- Thiazoles have lower aromatic stabilization energy compared to thiadiazoles, making them more reactive in nucleophilic attacks.
- The benzodioxol group introduces steric hindrance and polarity, which may reduce metabolic clearance .
Substituent Effects on Aromatic Rings
m-Tolyl vs. Methoxyphenyl
- 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone (12a) (): Key Difference: Uses methoxyphenyl instead of m-tolyl. Impact:
- Higher polarity from methoxy groups may improve solubility but reduce blood-brain barrier penetration .
m-Tolyl vs. Trifluoromethylphenyl
- 1-(4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl)-1-ethanone (): Key Difference: Incorporates a trifluoromethyl group. Impact:
- The CF₃ group is strongly electron-withdrawing, reducing aromatic ring reactivity and increasing metabolic stability.
- Enhanced lipophilicity from CF₃ may improve tissue distribution but risks off-target binding .
Modifications to the Thioether Linkage
- 2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanone (3f) (): Key Difference: Retains the thioether bridge but links to a fluorophenyl group. Impact:
- Fluorine’s electronegativity increases the stability of the adjacent carbonyl group, reducing susceptibility to hydrolysis.
- Fluorine’s small size minimizes steric disruption while enhancing hydrophobic interactions .
Biological Activity
1-(Azepan-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of azepane and thiadiazole moieties, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Research has shown that thiadiazole derivatives exhibit significant anti-inflammatory effects. A study evaluated various derivatives in vitro and in vivo, demonstrating that compounds similar to this compound can stabilize erythrocyte membranes and inhibit proteinase enzymes. The results indicated a dose-dependent reduction in paw edema in rat models, suggesting potential therapeutic applications in inflammatory conditions .
2. Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 0.28 μg/mL against MCF-7 cells, indicating potent anticancer activity .
| Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|
| HCT116 | 3.29 | Cytotoxic |
| H460 | 10.0 | Cytotoxic |
| MCF-7 | 0.28 | Cytotoxic |
3. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are also noteworthy. Studies have demonstrated that these compounds possess significant antibacterial and antifungal activities. For example, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. Thiadiazole derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPases), which play a crucial role in cellular signaling processes related to inflammation and tumor growth .
Case Studies
A recent case study involving the application of thiadiazole derivatives in treating inflammatory diseases reported a marked reduction in inflammatory markers in treated subjects compared to controls. The study utilized a carrageenan-induced paw edema model to assess the efficacy of the compound over a period of time .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
